molecular formula C21H18Cl2N2O3 B3677666 N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide

Cat. No. B3677666
M. Wt: 417.3 g/mol
InChI Key: RGDPSUOGBFYKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors, which are being studied for their role in treating various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide works by inhibiting the PI3K signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Specifically, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide targets the delta isoform of PI3K, which is overexpressed in many cancer cells and plays a key role in their survival and proliferation. By inhibiting this pathway, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide induces cell death and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has also been shown to have immunomodulatory effects. Specifically, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the activation and proliferation of T cells and B cells, which play a key role in autoimmune disorders. This makes N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide a potential treatment option for diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide is its specificity for the delta isoform of PI3K, which makes it a potentially safer and more effective treatment option compared to other PI3K inhibitors that target multiple isoforms. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide in different disease contexts.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide. One area of focus could be on developing more effective methods for administering N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide in vivo, such as using nanoparticle-based delivery systems. Another area of focus could be on studying the potential synergistic effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to determine the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide in clinical trials, particularly in different patient populations and disease contexts.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has been studied extensively for its potential therapeutic applications in cancer and autoimmune disorders. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c22-15-3-1-2-14(12-15)19-6-7-20(28-19)21(26)24-16-4-5-18(17(23)13-16)25-8-10-27-11-9-25/h1-7,12-13H,8-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDPSUOGBFYKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-morpholin-4-ylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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